3-Methyl-7-[(3-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione
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Overview
Description
3-Methyl-7-[(3-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione is a complex organic compound with the molecular formula C22H28N6O2 and a molecular weight of 408.506 g/mol. This compound is part of the purine family, which is known for its significant biological and pharmacological activities.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe for studying biological processes involving purine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active purines.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound is not well-documented. given its structure, it is likely to interact with various biological targets, including enzymes and receptors involved in purine metabolism. The molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Properties
IUPAC Name |
3-methyl-7-[(3-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2/c1-15(2)13-26-8-10-27(11-9-26)21-23-19-18(20(29)24-22(30)25(19)4)28(21)14-17-7-5-6-16(3)12-17/h5-7,12H,1,8-11,13-14H2,2-4H3,(H,24,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPFSVOGJASOTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCN(CC4)CC(=C)C)N(C(=O)NC3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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